![molecular formula C22H23N3O3 B2602399 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 852368-60-6](/img/structure/B2602399.png)
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione, also known as MMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMPE is a piperazine derivative that has been synthesized through various methods and has shown promising results in scientific research.
Scientific Research Applications
HIV-1 Inhibition : One derivative, 4-Fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, has shown potent inhibitory effects on HIV-1 attachment by interfering with the interaction between viral gp120 and the host cell receptor CD4 (Tao Wang et al., 2009).
Alpha 1 Adrenoceptor Ligands : Certain derivatives with a (phenylpiperazinyl)alkyl side chain were found to be potent alpha 1 adrenoceptor ligands. Specifically, 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione demonstrated high affinity for alpha 1 adrenoceptors (F. Russo et al., 1991).
Fluorescent Ligands for Serotonin Receptors : A series of 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety were synthesized, displaying high to moderate 5-HT(1A) receptor affinity and good fluorescence properties. These derivatives could be useful in visualizing 5-HT(1A) receptors (E. Lacivita et al., 2009).
Anticonvulsant Properties : N-[(4-arylpiperazin-1-yl)-methyl] derivatives of certain compounds demonstrated potent anticonvulsant activity in various tests, highlighting the potential application of these derivatives in the treatment of convulsive disorders (J. Obniska and A. Zagórska, 2003).
Antioxidant Activity : A compound designed as a potential dopamine D2 receptor agonist with antioxidant activity was synthesized from a derivative, exhibiting potent antioxidant properties. This could have implications for treatments of neurodegenerative diseases like Parkinson’s disease (A. Kaczor et al., 2021).
Anticancer Activity : Various derivatives were evaluated for anticancer activity, with some showing good efficacy against breast, lung, colon, ovary, and liver cancer cell lines, indicating potential applications in cancer therapy (Sandeep Kumar et al., 2013).
Antimicrobial Activities : Certain derivatives synthesized from norfloxacin demonstrated excellent antimicrobial activities, suggesting potential uses in combating bacterial infections (Meltem Menteşe et al., 2013).
Mechanism of Action
Target of Action
The primary target of the compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is the alpha1-adrenergic receptor . This receptor is a class of G-protein-coupled receptors (GPCRs) and is a significant target for various neurological conditions treatment .
Mode of Action
The compound this compound interacts with its target, the alpha1-adrenergic receptor, by binding to it . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects .
Biochemical Pathways
The compound this compound affects the biochemical pathways associated with the alpha1-adrenergic receptor . These pathways are involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The pharmacokinetics of the compound this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, which is crucial for its effectiveness .
Result of Action
The action of the compound this compound results in molecular and cellular effects. These effects are primarily due to the compound’s interaction with the alpha1-adrenergic receptor .
properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-20(16-7-3-4-8-17(16)23-15)21(26)22(27)25-13-11-24(12-14-25)18-9-5-6-10-19(18)28-2/h3-10,23H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBPPEVIZALOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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